molecular formula C12H17NO3 B12759132 HX7Hku2vcp CAS No. 20980-51-2

HX7Hku2vcp

Cat. No.: B12759132
CAS No.: 20980-51-2
M. Wt: 223.27 g/mol
InChI Key: JQDMPIALDYZVGM-UHFFFAOYSA-N
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Description

HX7Hku2vcp (CAS 7312-10-9) is a brominated heterocyclic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. It belongs to the benzo[b]thiophene-2-carboxylic acid derivatives, featuring a bromine substituent at position 7 of the aromatic ring. This compound exhibits high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and CYP1A2 enzyme inhibition activity . Its synthesis involves the use of thionyl chloride (SOCl₂) under reflux conditions in methanol or ethanol, followed by purification via silica gel chromatography .

Properties

CAS No.

20980-51-2

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

4-[bis(2-hydroxyethyl)amino]-2-methylbenzaldehyde

InChI

InChI=1S/C12H17NO3/c1-10-8-12(3-2-11(10)9-16)13(4-6-14)5-7-15/h2-3,8-9,14-15H,4-7H2,1H3

InChI Key

JQDMPIALDYZVGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE typically involves the reaction of o-tolualdehyde with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) for the purification of the compound .

Chemical Reactions Analysis

4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The exact molecular targets and pathways involved depend on the specific context of its application .

Comparison with Similar Compounds

Structural Similarities and Differences

The following table compares HX7Hku2vcp with its closest structural analogs based on substituent positions and core modifications:

Compound Name CAS No. Molecular Formula Substituent Position Similarity Score Key Properties
This compound 7312-10-9 C₉H₅BrO₂S 7-Br 1.00 High BBB permeability, CYP1A2 inhibitor
7-Bromobenzo[b]thiophene-2-carboxylic acid - C₉H₅BrO₂S 7-Br 0.93 Comparable GI absorption
6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid - C₁₀H₇BrO₂S 6-Br, 4-CH₃ 0.91 Increased lipophilicity
Benzo[b]thiophene-2-carboxylic acid - C₉H₆O₂S None 0.89 Lower toxicity, no CYP inhibition

Key Observations :

  • The 7-bromo substituent in this compound enhances its enzyme inhibition (CYP1A2) compared to non-brominated analogs .
  • Removal of the bromine atom (as in benzo[b]thiophene-2-carboxylic acid) eliminates CYP inhibition, highlighting the critical role of halogenation in bioactivity .

Functional Analog: Indole-Based Compound (CAS 7254-19-5)

A functionally similar compound, 6-bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5, C₉H₆BrNO₂), shares comparable applications in medicinal chemistry but differs structurally:

Property This compound (CAS 7312-10-9) 6-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5)
Core Structure Benzo[b]thiophene Indole
Molecular Weight 257.10 g/mol 240.05 g/mol
Solubility 0.85 mg/mL (predicted) 0.052 mg/mL (experimental)
CYP Inhibition CYP1A2 CYP1A2
Synthetic Route SOCl₂/ROH reflux HATU-mediated coupling

Functional Insights :

  • The indole derivative’s lower solubility (0.052 mg/mL) limits its bioavailability compared to this compound .
  • Synthetic methods differ significantly: this compound uses halogenation, while the indole analog relies on peptide coupling reagents (HATU) .

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